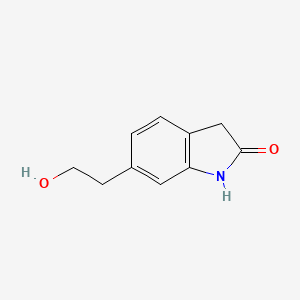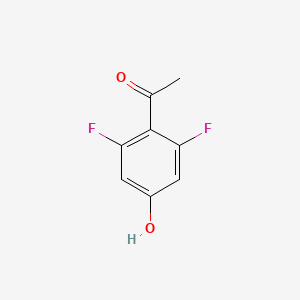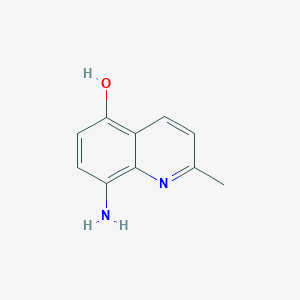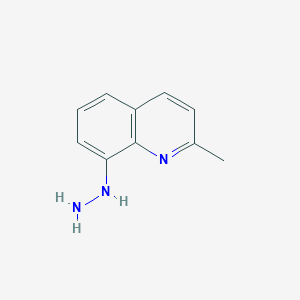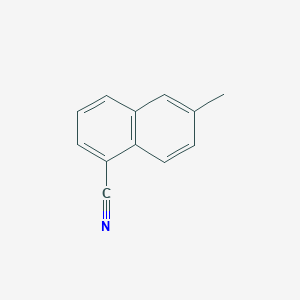
6-Methylnaphthalene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methylnaphthalene-1-carbonitrile is an organic compound with the molecular formula C₁₂H₉N It is a derivative of naphthalene, characterized by a methyl group at the sixth position and a nitrile group at the first position
准备方法
Synthetic Routes and Reaction Conditions
6-Methylnaphthalene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 6-methylnaphthalene with cyanogen bromide in the presence of a base. This reaction typically occurs under mild conditions and yields the desired nitrile compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration of 6-methylnaphthalene followed by a subsequent reaction with a suitable nitrile source. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
6-Methylnaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: 6-Methylnaphthalene-1-carboxylic acid or 6-methylnaphthalene-1-ketone.
Reduction: 6-Methylnaphthalene-1-amine.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
科学研究应用
6-Methylnaphthalene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 6-methylnaphthalene-1-carbonitrile exerts its effects depends on the specific application. In chemical reactions, the nitrile group can act as a nucleophile or electrophile, participating in various transformations. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
- 6-Methylnaphthalene-1-carboxaldehyde
- 6-Methylnaphthalene-1,2-dione
- 6-Methylnaphthalene-1,4-dione
Uniqueness
6-Methylnaphthalene-1-carbonitrile is unique due to the presence of both a methyl group and a nitrile group on the naphthalene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for.
属性
CAS 编号 |
71235-73-9 |
|---|---|
分子式 |
C12H9N |
分子量 |
167.21 g/mol |
IUPAC 名称 |
6-methylnaphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H9N/c1-9-5-6-12-10(7-9)3-2-4-11(12)8-13/h2-7H,1H3 |
InChI 键 |
WKKYKNUFFPNPQW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



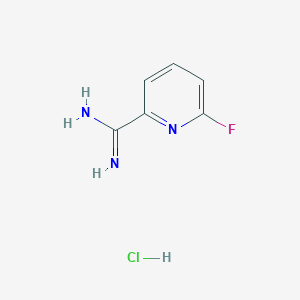
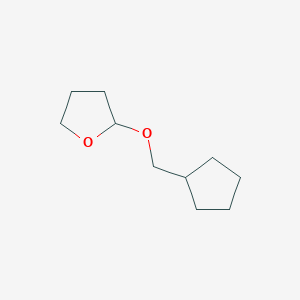



![2H-Indeno[2,1-c]pyridine](/img/structure/B11914554.png)

